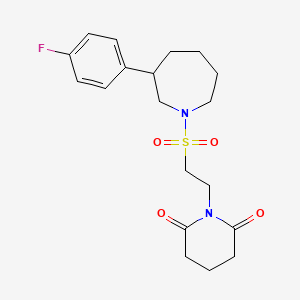
1-(2-((3-(4-Fluorophenyl)azepan-1-yl)sulfonyl)ethyl)piperidine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-((3-(4-Fluorophenyl)azepan-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a useful research compound. Its molecular formula is C19H25FN2O4S and its molecular weight is 396.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-((3-(4-Fluorophenyl)azepan-1-yl)sulfonyl)ethyl)piperidine-2,6-dione (CAS Number: 1797182-17-2) is a synthetic compound with potential therapeutic applications due to its unique structural characteristics. This compound features a piperidine core, an azepane ring, and a sulfonyl group attached to a 4-fluorophenyl moiety. The biological activity of this compound has been the subject of various studies, particularly in the context of antiviral and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is C19H25FN2O4S, with a molecular weight of 396.5 g/mol. The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H25FN2O4S |
| Molecular Weight | 396.5 g/mol |
| CAS Number | 1797182-17-2 |
Antiviral Activity
Research indicates that derivatives of piperidine and azepane compounds exhibit notable antiviral activity. In particular, studies have shown that related compounds, such as those derived from piperidine-2,6-dione structures, can display moderate protection against viruses like Coxsackievirus B (CVB-2) and Herpes Simplex Virus (HSV-1). For instance, a fluorophenyl derivative demonstrated a 50% cytotoxic concentration (CC50) of 92 μM in Vero cells, indicating its potential as an antiviral agent .
Antimicrobial Properties
The compound has also been evaluated for its antibacterial and antifungal activities. In vitro studies have shown that certain derivatives possess activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa. The antimicrobial efficacy is attributed to the structural features that enhance interaction with bacterial cell membranes or inhibit essential metabolic pathways .
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Receptor Binding : The compound may interact with specific receptors in viral or bacterial cells, altering their function.
- Enzyme Inhibition : It could inhibit key enzymes involved in viral replication or bacterial metabolism.
- Signal Transduction Modulation : The compound might influence intracellular signaling pathways that are critical for cellular responses to infection.
Case Studies
Several studies have highlighted the biological activity of related compounds:
- A study on piperidine derivatives showed significant antiviral activity against HIV-1 and other viruses, with certain compounds exhibiting protective effects against CVB-2 .
- Another research effort focused on the synthesis of various piperazine derivatives, which were found to have antimicrobial properties against common pathogens .
属性
IUPAC Name |
1-[2-[3-(4-fluorophenyl)azepan-1-yl]sulfonylethyl]piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O4S/c20-17-9-7-15(8-10-17)16-4-1-2-11-21(14-16)27(25,26)13-12-22-18(23)5-3-6-19(22)24/h7-10,16H,1-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAFANNVSDOLRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)S(=O)(=O)CCN3C(=O)CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














